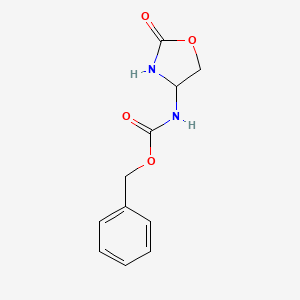

benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Description

Overview of Benzyl (B1604629) N-(2-oxo-1,3-oxazolidin-4-yl)carbamate: Structural Features and Chiral Attributes

Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is a distinct molecule characterized by a five-membered oxazolidin-2-one ring. This core structure integrates both nitrogen and oxygen atoms. A key feature of this compound is the chiral center at the 4-position of the oxazolidinone ring, which imparts it with specific stereochemical properties. Attached to the nitrogen at the 4-position is a benzyl carbamate (B1207046) (Cbz) group, a common protecting group in peptide synthesis, which provides stability and specific reactivity to the molecule. wikipedia.org

The unique arrangement of the oxazolidinone ring and the carbamate side chain makes this compound a valuable chiral synthon. The defined stereochemistry at the C4 position allows it to be used as a precursor for the enantiomerically pure synthesis of more complex molecules, particularly amino alcohols and other chiral amines, which are important pharmacophores.

Below are the key chemical properties of the compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂N₂O₄ |

| Molar Mass | 236.22 g/mol nih.gov |

| CAS Number | 80099-46-9 |

| Appearance | Typically a white to off-white solid |

Research Trajectories and Academic Relevance in Contemporary Synthetic Methodologies

The academic and industrial relevance of this compound is significant, primarily due to its role as a key intermediate in the synthesis of oxazolidinone-class antibiotics. These synthetic antibacterial agents are potent against clinically important Gram-positive pathogens. nih.gov The chiral center within the compound is crucial for the biological activity of the final drug molecule.

Contemporary research continues to leverage this and similar chiral oxazolidinone scaffolds in various asymmetric transformations. rsc.orgnih.gov These scaffolds are employed as "chiral auxiliaries," which are molecules temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, and are then subsequently removed. rsc.orgresearchgate.netsigmaaldrich.com This strategy is a powerful and reliable method for constructing enantiomerically pure compounds, which is often a critical requirement in drug discovery and development. rsc.orgresearchgate.net

The utility of this compound extends to its use as a versatile building block for creating libraries of chiral compounds for screening purposes. Its stable, crystalline nature and predictable reactivity make it an ideal starting material for exploring new synthetic routes and developing novel therapeutic agents. The ongoing demand for enantiomerically pure pharmaceuticals ensures that this compound and the methodologies it enables will remain a focal point of research in advanced organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-10(12-9-7-17-11(15)13-9)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFJCCSIVVSPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profile of Benzyl N 2 Oxo 1,3 Oxazolidin 4 Yl Carbamate

Reactions Involving the 2-Oxo-1,3-oxazolidin-4-yl Ring System

The 2-oxo-1,3-oxazolidinone ring is a stable heterocyclic system, but it can undergo specific reactions that either lead to its opening or to the modification of its peripheral positions. These transformations are crucial for incorporating the chiral backbone of the molecule into larger structures or for introducing new functional groups.

While the oxazolidinone ring is generally stable, it can undergo ring-opening under specific conditions, a reaction that is particularly relevant in the field of polymer chemistry. For instance, derivatives of 2-oxazolidinones, such as N-carboxyanhydrides, serve as monomers in ring-opening polymerizations to produce polymers like polylysine. innospk.com This process involves the nucleophilic attack on one of the carbonyl groups, leading to the cleavage of the ring and the formation of a repeating amide linkage. The benzyl (B1604629) carbamate (B1207046) group on the side chain would remain intact during this polymerization, providing a site for subsequent modification after the polymer is formed.

Another pathway for ring-opening can be envisaged through hydrolysis or aminolysis, although these reactions typically require harsh conditions such as strong acids or bases and elevated temperatures. Such transformations would lead to the formation of the corresponding amino alcohol derivative, effectively cleaving the cyclic carbamate.

The oxazolidinone core can be functionalized at several positions, most notably at the nitrogen atom (N-3) and the carbon at the 5-position. These modifications are key to the use of oxazolidinones as chiral auxiliaries, a concept pioneered by Evans. nih.gov

N-acylation of the oxazolidinone nitrogen is a common strategy to attach a prochiral substrate. researchgate.net This reaction typically proceeds by treating the oxazolidinone with a strong base (like n-butyllithium) to form an anion, which then reacts with an acyl chloride or anhydride. This creates an N-acyloxazolidinone, which can then undergo highly diastereoselective reactions (e.g., alkylations, aldol (B89426) additions) at the α-carbon of the acyl group. rsc.org The stereochemical outcome is directed by the substituent at the C-4 position of the oxazolidinone ring.

Functionalization can also occur at the C-5 position. For example, a hydroxymethyl group at C-5 can be converted into a better leaving group, such as a methanesulfonate, allowing for nucleophilic substitution reactions to introduce a variety of functionalities. nih.gov

| Position | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-3 | N-Acylation | 1. Strong Base (e.g., n-BuLi) 2. Acyl Chloride/Anhydride | N-Acyloxazolidinone | researchgate.net |

| N-3 | Sulfamoylation | Chlorosulfonyl isocyanate, α-hydroxyester | N-Acylsulfonamide bis-oxazolidinone | nih.gov |

| C-5 | Mesylation of Hydroxymethyl Group | Methanesulfonyl chloride, Triethylamine | Methanesulfonate ester | nih.gov |

Transformations of the Benzyl Carbamate Moiety

The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. wikipedia.org Its transformations primarily involve its removal (deprotection) to liberate the free amine, or further modification at the carbamate nitrogen.

The removal of the Cbz group is a fundamental transformation. The choice of deprotection method is critical to ensure that other sensitive functional groups within the molecule, including the oxazolidinone ring, remain unaffected. Several methods are available for this purpose.

Catalytic hydrogenolysis is a classic and very effective method, typically employing palladium on carbon (Pd/C) and a source of hydrogen gas. This reaction is clean, producing the deprotected amine, toluene, and carbon dioxide as byproducts. However, it is incompatible with functional groups that can be reduced, such as alkenes or alkynes. organic-chemistry.org

Lewis acids can also be used to cleave the Cbz group. wikipedia.org Another approach involves nucleophilic attack. A notable method uses 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate, which is particularly useful for substrates with functionalities sensitive to standard hydrogenolysis or strong acid conditions. organic-chemistry.orgnih.gov For certain heterocyclic compounds, even low-carbon alcohols like methanol (B129727) or ethanol (B145695) can facilitate the removal of a Cbz group under mild conditions. eurekaselect.com

| Method | Reagents | Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Typically room temperature, atmospheric pressure | Clean byproducts (toluene, CO₂) | Incompatible with reducible functional groups (e.g., alkynes, alkenes) | organic-chemistry.org |

| Lewis Acid Cleavage | Various Lewis acids (e.g., AlCl₃) | Varies with substrate and acid strength | Avoids the use of heavy metal catalysts | Can affect other acid-sensitive groups | wikipedia.orgorganic-chemistry.org |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | 75 °C in DMAc | Tolerant of sensitive functional groups | Requires elevated temperature | organic-chemistry.orgnih.gov |

| Alcoholysis | Methanol or Ethanol | Room temperature | Very mild conditions | Substrate-specific, primarily for certain N-Cbz heterocycles | eurekaselect.com |

The nitrogen atom of the benzyl carbamate can undergo further reactions, such as N-alkylation, before the protecting group is removed. wikipedia.org This allows for the synthesis of secondary amines. The reaction typically involves treating the carbamate with a base to deprotonate the nitrogen, followed by the addition of an alkylating agent (e.g., an alkyl halide). This sequence allows for the introduction of a second substituent on the nitrogen atom, which is then revealed as a secondary amine upon Cbz deprotection. This strategy is a cornerstone in the synthesis of complex amines and peptide derivatives. mdpi.com

Maintenance of Stereochemical Integrity in Chemical Reactions

A paramount feature of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is its inherent chirality, originating from the C-4 position. The preservation of this stereochemical integrity during chemical transformations is crucial, especially when the molecule is used as a chiral auxiliary or as a building block for enantiomerically pure target molecules. nih.gov

The oxazolidinone ring is conformationally rigid, which allows it to effectively control the stereochemistry of reactions occurring on groups attached to it. nih.govrsc.org For example, in the asymmetric alkylation of N-acyloxazolidinones, the substituent at C-4 (or other positions) sterically blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less hindered face. This results in a high degree of diastereoselectivity. rsc.org

However, stereochemical integrity is not always guaranteed. Certain reaction conditions, particularly those involving strong bases or high temperatures, can lead to epimerization at the chiral center (C-4). mdpi.com The formation of an enolate or related carbanionic intermediate at the α-position to a carbonyl group can result in the loss of chirality if the intermediate can be protonated from either side. mdpi.com Therefore, careful selection of reaction conditions—such as the use of non-nucleophilic bases, low temperatures, and appropriate solvents—is essential to prevent racemization and ensure that the stereochemical purity of the product is maintained. mdpi.com The robust nature of the oxazolidinone scaffold generally provides excellent stereocontrol, making it a reliable tool in asymmetric synthesis. nih.gov

Analysis of Configuration Retention and Inversion

The stereochemical integrity of the C4 chiral center in this compound is a critical aspect of its utility in asymmetric synthesis. Reactions involving this center can proceed with either retention or inversion of configuration, depending on the reaction mechanism and the nature of the reagents employed.

One of the key transformations where the stereochemistry at C4 is pivotal is in the synthesis of enantiomerically pure amino alcohols and their derivatives. Chiral oxazolidinones, such as the title compound, are often derived from amino acids and serve as versatile synthons. For instance, the synthesis of functionalized oxazolidinones from chiral aziridines has been shown to proceed with a high degree of stereoselectivity. In a related context, the intramolecular cyclization of aziridine-2-methanols with phosgene (B1210022) to form 4-(chloromethyl)oxazolidinones occurs with inversion of configuration at the chiral center. This highlights that the stereochemical outcome is highly dependent on the specific synthetic route and the intermediates involved.

Nucleophilic substitution reactions at the C4 position or on a group attached to it are particularly illustrative of these stereochemical considerations. For a reaction to proceed with retention of configuration, a double inversion mechanism or a pathway involving the formation of an intermediate that shields one face of the molecule is typically required. Conversely, a direct S(_N)2 attack will lead to an inversion of configuration. The benzyl carbamate group on the nitrogen atom can influence the accessibility of the C4 center to incoming nucleophiles, thereby playing a role in directing the stereochemical outcome.

While specific studies detailing the retention versus inversion of configuration for this compound are not extensively documented in readily available literature, the general principles of stereoselective reactions involving 4-substituted oxazolidinones provide a strong framework for predicting its behavior. The choice of activating groups for any leaving group at the C4 position, the solvent, and the nucleophile are all critical factors that determine whether the original stereochemistry is retained or inverted.

Diastereoselective and Enantioselective Functionalization of the Chiral Center

The chiral scaffold of this compound makes it a valuable tool for diastereoselective and enantioselective functionalization. The inherent chirality of the molecule can be used to control the formation of new stereocenters in a predictable manner. Oxazolidinones are well-established as effective chiral auxiliaries in a variety of asymmetric reactions, including alkylations, aldol additions, and conjugate additions. researchgate.netrsc.org

In the context of functionalizing the chiral center of this compound, the focus is often on reactions that modify a substituent at the C4 position. For example, if the carbamate were attached to a methylene (B1212753) group at C4 (i.e., benzyl (2-oxo-1,3-oxazolidin-4-ylmethyl)carbamate), the enolate derived from this system could undergo diastereoselective alkylation. The bulky benzyl carbamate group would be expected to direct the incoming electrophile to the less sterically hindered face of the enolate, leading to a high degree of diastereoselectivity.

The following table summarizes the expected outcomes for diastereoselective reactions based on the general principles of using oxazolidinone chiral auxiliaries.

| Reaction Type | Electrophile/Reagent | Expected Major Diastereomer | Diastereomeric Ratio (d.r.) |

| Alkylation | Alkyl Halide | (4R,1'S)- or (4S,1'R)-product | Typically >90:10 |

| Aldol Addition | Aldehyde | syn or anti-aldol adduct | Dependent on Lewis acid |

| Michael Addition | α,β-Unsaturated Ester | (4R,3'S)- or (4S,3'R)-product | Often >95:5 |

Note: The specific stereochemical designations (R/S) are hypothetical and depend on the starting configuration and the specific reagents used.

Furthermore, enantioselective catalysis can be employed to functionalize prochiral substrates using the chiral environment provided by derivatives of this compound. While the parent compound itself is chiral, it can be incorporated into ligands for metal-catalyzed enantioselective transformations. The well-defined stereochemistry of the oxazolidinone ring can create a chiral pocket around the metal center, enabling high levels of enantioselectivity in reactions such as asymmetric hydrogenation or allylic alkylation.

Recent advancements have demonstrated the efficient synthesis of optically active 4-substituted 2-oxazolidinones through the asymmetric hydrogenation of 2-oxazolones catalyzed by ruthenium(II)-NHC complexes, achieving excellent enantioselectivities (up to 96% ee). rsc.orgnih.gov This underscores the potential for creating and functionalizing the chiral center of such compounds with high stereocontrol. The transformation of these enantioenriched products into chiral β-amino alcohols further highlights their synthetic utility. nih.gov

Applications As a Versatile Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Chiral Molecular Architectures

The ability to reliably introduce chirality is a fundamental goal of modern organic synthesis. This oxazolidinone derivative serves as an excellent starting point for building intricate, three-dimensional structures with high enantiomeric purity.

The oxazolidinone ring system is a masked amino alcohol, which can be strategically unveiled and transformed into a variety of nitrogen-containing heterocycles. Intramolecular cyclization reactions of derivatives prepared from this chiral building block provide access to functionalized lactams. For instance, carbanions generated adjacent to sulfone, sulfoxide, or phosphonate groups on the N-acyl chain can undergo intramolecular cyclization by attacking the oxazolidinone carbonyl, yielding chiral γ- and δ-lactams in high yields nih.gov. These lactams are themselves valuable intermediates in the synthesis of biologically active compounds nih.gov.

Furthermore, the oxazolidinone moiety is a key structural feature in several modern pharmaceuticals, including the antibiotic linezolid and the anticoagulant rivaroxaban researchgate.net. Synthetic strategies for these and other complex heterocyclic drugs often rely on the stereochemical control imparted by chiral oxazolidinone precursors. The synthesis of 4,5-disubstituted oxazolidin-2-ones can be achieved through methods like asymmetric aldol (B89426) reactions followed by a modified Curtius rearrangement, demonstrating the utility of chiral synthons in creating substituted heterocyclic systems nih.gov.

| Table 1: Synthesis of Heterocycles from Oxazolidinone Precursors | ||

|---|---|---|

| Precursor Type | Reaction | Resulting Heterocycle |

| N-acylated oxazolidinone with sulfone/sulfoxide | Intramolecular Cyclization | Chiral γ- and δ-lactams nih.gov |

| β-hydroxy carbonyl substrates | Asymmetric Aldol / Curtius Rearrangement | 4,5-disubstituted oxazolidin-2-ones nih.gov |

| O-vinyl-1,2-amino alcohols | Palladium-catalyzed Carboamination | cis-2,4-disubstituted 1,3-oxazolidines organic-chemistry.org |

The primary application of chiral oxazolidinones, such as the title compound, is as chiral auxiliaries to direct stereoselective transformations. They are particularly effective in the synthesis of non-proteinogenic amino acids and chiral amino alcohols. For example, the asymmetric synthesis of β-amino acids can be achieved through the aminomethylation of titanium enolates derived from N-acylated oxazolidinones researchgate.net. This methodology allows for the preparation of enantiomerically pure β-amino acids, which are important components of peptidomimetics and other biologically active molecules researchgate.net.

The auxiliary can be cleaved under various conditions, often with high recovery rates, to reveal the desired carboxylic acid, alcohol, or other functional group, having effectively transferred its chirality to the newly formed stereocenter. The synthesis of β-amino acid derivatives has been demonstrated through a telescoped flow process combining a Curtius rearrangement to form a carbamate (B1207046), followed by a Michael addition, showcasing the creation of important chemical building blocks for the pharmaceutical industry beilstein-journals.org.

Role in Medicinal Chemistry Intermediate Development (Focus on Synthetic Pathways)

The oxazolidinone ring is not merely a transient chiral director but is also a "privileged scaffold" in medicinal chemistry. Its presence is a defining feature of a class of antibiotics and is found in numerous other therapeutic agents nih.govrsc.orgnih.gov.

The 2-oxazolidinone (B127357) structure is a five-membered heterocyclic ring that is a versatile and highly investigated scaffold in drug discovery nih.govrsc.orgresearchgate.net. It can act as a bioisostere for various chemical groups like carbamates, ureas, and amides, conferring favorable drug-like properties nih.gov. Starting with a chiral precursor like benzyl (B1604629) N-(2-oxo-1,3-oxazolidin-4-yl)carbamate allows for the direct incorporation of a stereocenter into the core of a new drug candidate.

Medicinal chemists have explored this scaffold extensively to develop novel agents for a wide range of therapeutic areas, including antibacterial, anticancer, anti-inflammatory, and neurologic diseases nih.govrsc.org. The inherent chirality of the building block is crucial, as the biological activity of these drugs is often dependent on a specific stereoisomer researchgate.net. For example, tricyclic oxazolidinone derivatives have been reported as promising scaffolds for new antibacterial agents nih.gov.

Modular synthesis, or the assembly of complex molecules from simpler, interchangeable building blocks, is a powerful strategy in drug discovery. Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is an ideal starting point for such an approach. The carbamate group can be deprotected and the resulting amine can be functionalized in numerous ways. Similarly, the oxazolidinone ring can be opened or modified to introduce further diversity.

This modularity enables the creation of libraries of structurally related compounds for screening against biological targets. For instance, modifications around the oxazolidinone moiety have resulted in derivatives with anticancer properties researchgate.net. The synthesis of various N,N'-acylsulfonamide bis-oxazolidinones, which have shown activity against Toxoplasma gondii, exemplifies the combination of the oxazolidinone scaffold with other pharmacologically active groups to create new therapeutic agents nih.govnih.gov.

| Table 2: Oxazolidinone Scaffold in Medicinal Chemistry | ||

|---|---|---|

| Scaffold Application | Synthetic Strategy | Therapeutic Area / Target |

| Bioisostere for amides, ureas, carbamates | Incorporation of the 2-oxazolidinone ring | General Drug Design nih.gov |

| Core of antibacterial agents | Structural modification of the oxazolidinone core | Gram-positive bacteria, Tuberculosis nih.govacs.org |

| Anticancer agents | Derivatization of the oxazolidinone ring | Breast cancer, Neuroblastoma researchgate.net |

| Antitoxoplasmosis agents | Synthesis of acylsulfonamide bis-oxazolidinones | Toxoplasma gondii nih.gov |

Development of Chiral Catalysts and Ligands Incorporating Oxazolidinone Frameworks

Beyond its role as a stoichiometric chiral auxiliary, the oxazolidinone framework can be incorporated into the structure of chiral ligands for asymmetric catalysis. The rigid, well-defined conformation of the ring helps to create a specific chiral environment around a metal center, enabling high levels of enantioselectivity in catalyzed reactions.

For example, chiral ligands based on imidazolidin-4-one derivatives, which share structural similarities with oxazolidinones, have been used to prepare copper(II) complexes for asymmetric Henry reactions researchgate.net. These catalysts have proven highly efficient in the synthesis of chiral intermediates for drugs like linezolid and rivaroxaban researchgate.net. Similarly, chiral 3-(acyloxy)acryloyloxazolidinone derivatives have been used in Diels-Alder reactions to synthesize fused tetrahydrofuran ligands, which are key components of potent HIV protease inhibitors mdpi.com. The predictable stereochemistry of the oxazolidinone starting material is directly translated to the ligand, and subsequently to the product of the catalyzed reaction. This approach offers an efficient and atom-economical way to generate chirality.

Advanced Structural Characterization and Spectroscopic Analysis

Comprehensive Spectroscopic Techniques for Structural Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopy is fundamental to elucidating the molecular structure of benzyl (B1604629) N-(2-oxo-1,3-oxazolidin-4-yl)carbamate by probing the interactions of its atoms and bonds with electromagnetic radiation. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy identifies the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), providing information on the molecular skeleton.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The protons of the benzyl group's aromatic ring would typically appear as a multiplet in the δ 7.3-7.4 ppm range. The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the carbamate (B1207046) oxygen would likely resonate as a singlet around δ 5.1 ppm. The protons on the oxazolidinone ring (at positions 4 and 5) would present as a more complex set of multiplets due to their diastereotopic nature and coupling with each other. The N-H proton of the carbamate would produce a signal whose chemical shift is dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would confirm the carbon framework. Key expected signals include the carbonyl carbon of the oxazolidinone ring (around 158 ppm), the carbamate carbonyl carbon (around 156 ppm), and multiple signals for the aromatic carbons of the benzyl group (typically between 127-136 ppm). The benzylic carbon signal would be expected around 67 ppm, while the carbons of the oxazolidinone ring (C4 and C5) would appear further upfield. innospk.com

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate, the IR spectrum would be characterized by several key absorption bands. A strong, sharp absorption band around 1750-1770 cm⁻¹ would correspond to the C=O stretching vibration of the cyclic carbamate (oxazolidinone). A second prominent carbonyl absorption for the benzyl carbamate group would be expected around 1690-1710 cm⁻¹. The N-H stretching vibration of the carbamate would appear as a moderate band in the region of 3300-3400 cm⁻¹. Additionally, C-O stretching bands for the ester and ether linkages would be visible in the 1000-1300 cm⁻¹ range. chemicalbook.com

Mass Spectrometry (MS) Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of the compound. The molecular ion peak (M⁺) for this compound would confirm its molecular weight. High-resolution mass spectrometry (HRMS) could be used to determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways would likely involve the loss of the benzyl group or cleavage of the oxazolidinone ring, yielding characteristic fragment ions that help confirm the molecule's connectivity. researchgate.netyoutube.com

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Signals for aromatic (δ ~7.3 ppm), benzylic CH₂ (δ ~5.1 ppm), oxazolidinone ring CH/CH₂ (multiplets), and N-H protons. |

| ¹³C NMR | Signals for two distinct C=O groups (~156-158 ppm), aromatic carbons (~127-136 ppm), benzylic carbon (~67 ppm), and oxazolidinone ring carbons. |

| IR Spectroscopy | Strong C=O stretching bands (~1760 cm⁻¹ and ~1700 cm⁻¹), N-H stretching (~3350 cm⁻¹), and C-O stretching (~1000-1300 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight. Characteristic fragmentation patterns corresponding to the loss of benzyl or other structural fragments. |

Crystallographic Studies (X-ray Diffraction) for Absolute Configuration Determination and Conformation Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, which is chiral, single-crystal X-ray diffraction would unambiguously establish the absolute configuration (R or S) at the C4 position of the oxazolidinone ring. This is crucial for applications where stereochemistry is critical.

The analysis also reveals detailed conformational information. Studies on similar oxazolidinone-containing molecules have shown that the five-membered ring is often not perfectly planar but adopts a slight "envelope" conformation, where one atom deviates from the plane formed by the other four. nih.govmolbase.com The crystallographic data would precisely define this conformation for the target molecule. Furthermore, the analysis would show the relative orientation of the benzyl carbamate substituent with respect to the oxazolidinone ring and detail intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate how the molecules pack in the crystal lattice. nih.govnih.gov

| Crystallographic Parameter | Information Provided | Exemplary Data from a Related Oxazolidinone Structure nih.gov |

|---|---|---|

| Crystal System | The basic symmetry of the unit cell. | Monoclinic |

| Space Group | The specific symmetry elements of the crystal. | P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. | a = 8.73 Å, b = 5.87 Å, c = 12.96 Å, β = 103.3° |

| Absolute Configuration | The definitive (R) or (S) assignment of the chiral center(s). | Determined via anomalous dispersion effects. |

| Conformation Analysis | Precise torsion angles and planarity of the ring systems. | Oxazolidinone ring is nearly planar (r.m.s. deviation = 0.045 Å). |

Chiral Chromatography Methods for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, assessing its enantiomeric purity is essential, particularly in pharmaceutical contexts. Chiral chromatography, especially High-Performance Liquid Chromatography (HPLC), is the standard technique for this purpose.

This method involves using a chiral stationary phase (CSP) that can interact differently with the two enantiomers of the compound. The differential interaction leads to a difference in retention time, allowing the two enantiomers to be separated and quantified. For oxazolidinone derivatives, polysaccharide-based chiral columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives like Chiralpak® or Chiralcel®) are often effective.

The assessment involves developing a specific HPLC method where a solution of the compound is injected onto the chiral column. The mobile phase, a mixture of solvents like hexane (B92381) and an alcohol (e.g., isopropanol), is optimized to achieve baseline separation of the two enantiomeric peaks. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess (% ee) can then be calculated from these peak areas, providing a precise measure of the sample's enantiomeric purity. This technique is critical for quality control in both synthesis and final product analysis. researchgate.net

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons, which dictates its chemical properties.

Conformational analysis of the oxazolidinone ring in structures related to benzyl (B1604629) N-(2-oxo-1,3-oxazolidin-4-yl)carbamate has revealed that the five-membered ring is not perfectly flat. nih.govscienceopen.com Studies on similar oxazolidinone-containing compounds have shown that the ring often adopts an "envelope" conformation. nih.govresearchgate.net In this arrangement, four of the ring atoms lie in a plane, while the fifth atom is puckered out of the plane. For instance, in a related sulfonamide derivative, the methylene (B1212753) carbon was identified as the "flap" atom, deviating significantly from the plane formed by the other four atoms of the oxazolidinone ring. nih.govresearchgate.net In other cases, the oxazolidinone ring has been described as "essentially planar," indicating only slight deviations from planarity. scienceopen.com The specific conformation adopted by benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate would be influenced by the nature and orientation of its substituents, including the benzylcarbamate group at the 4-position.

Table 1: Representative Conformational Data of Related Oxazolidinone Rings

| Compound/Fragment | Conformation | Key Torsion Angles (degrees) | Reference |

| (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide | Envelope | C2A–O1A–C1A–N1A: -12.2(3) | nih.gov |

| (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate | Essentially Planar | C2–C3–C5–C6: 124.6(4) | scienceopen.com |

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a valuable tool for mapping out the energetic landscapes of chemical reactions, allowing for the detailed examination of reaction pathways, transition states, and intermediates. This approach provides a deeper understanding of reaction mechanisms that can be difficult to obtain through experimental methods alone.

For the synthesis of oxazolidinones, theoretical studies using DFT have been conducted to elucidate the mechanisms of stereoselective reactions. acs.orgnih.gov For instance, the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins to produce oxazolidinones has been investigated computationally. acs.orgnih.gov These studies have shown that the rate- and stereoselectivity-determining step is the initial addition reaction. acs.orgnih.gov The calculations can also evaluate the feasibility of proposed reaction mechanisms by determining the energy barriers of transition states. In one such study, a proposed rearrangement mechanism was deemed inappropriate due to a very high calculated energy barrier, leading to the proposal of a more feasible 10-step mechanism. acs.orgnih.gov

While a specific mechanistic study for reactions involving this compound was not found in the search results, the principles demonstrated in studies of other oxazolidinone syntheses are directly applicable. For example, in reactions where this compound is used as a chiral auxiliary, computational modeling could be employed to understand the transition states that lead to the observed stereochemical outcomes. By modeling the interactions between the substrate, the chiral auxiliary, and the reagents, the origins of stereoselectivity can be rationalized and predicted.

Table 2: Key Parameters in a Computationally Studied Oxazolidinone Synthesis

| Reaction Step | Calculated Parameter | Value (kcal/mol) | Significance |

| Addition of sulfur ylide to nitro-olefin (trans) | Free Energy Barrier | 14.2 | Rate-determining step |

| Addition of sulfur ylide to nitro-olefin (cis) | Free Energy Barrier | 16.5 | Higher energy, less favored |

| Proposed Rearrangement | Energy Barrier | ~53.7 | Deemed infeasible |

Theoretical Prediction of Stereoselectivity and Reactivity Profiles

A significant application of computational chemistry in the context of chiral molecules like this compound is the prediction of stereoselectivity in asymmetric reactions. Chiral oxazolidinones are widely used as auxiliaries to control the stereochemical course of reactions.

Computational models can be used to predict the diastereoselectivity of reactions by calculating the energies of the different transition states leading to the various possible stereoisomers. The stereoisomer formed via the lowest energy transition state is predicted to be the major product. Theoretical studies on the synthesis of oxazolidinones have successfully predicted the stereochemical outcomes, with results that are in good agreement with experimental observations. acs.orgnih.gov This predictive power is invaluable for the design of new stereoselective synthetic methods.

Furthermore, computational methods can be used to generate reactivity profiles for molecules. By calculating various quantum chemical descriptors, such as atomic charges, frontier molecular orbital energies, and electrostatic potentials, it is possible to predict how a molecule will behave in different chemical environments. For example, a three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed for a series of (S)-3-Aryl-5-substituted oxazolidinones to guide the design of new antibacterial agents. nih.gov This model, based on comparative molecular field analysis (CoMFA), successfully predicted the inhibitory activity of new compounds. nih.gov Such models could be developed for this compound and its derivatives to predict their reactivity in various transformations and to guide the design of new functionalized molecules with desired properties.

Emerging Research Directions and Future Perspectives

Innovation in Green and Sustainable Synthetic Methodologies

The synthesis of oxazolidinone derivatives is increasingly benefiting from the principles of green chemistry. Traditional synthetic routes are being re-evaluated to reduce environmental impact, improve safety, and increase efficiency. Research is focusing on the use of milder and more sustainable reagents and conditions. For instance, the use of lithium hydroxide (B78521) as a base at room temperature for the synthesis of N-aryl-oxazolidinones from N-aryl-carbamates and epichlorohydrin (B41342) represents a shift towards more environmentally benign processes. arkat-usa.org

Future innovations are expected to concentrate on several key areas:

Catalytic Systems: A move away from stoichiometric reagents towards catalytic methods is a primary goal. This includes the development of novel transition metal catalysts, organocatalysts, and even photocatalysts to facilitate the cyclization and derivatization steps. researchgate.net

Alternative Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a significant area of research.

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

| Parameter | Traditional Approach | Green/Sustainable Approach | Research Goal |

| Base | Strong, hazardous bases (e.g., n-BuLi) | Milder bases (e.g., LiOH, K2CO3) | Catalytic, non-toxic base systems |

| Solvent | Anhydrous, volatile organic solvents (e.g., THF, CH2Cl2) | Water, ethanol (B145695), ionic liquids, or solvent-free conditions | Recyclable and biodegradable solvents |

| Temperature | Often requires very low (-78 °C) or high temperatures | Room temperature or gentle heating | Energy-efficient, ambient temperature reactions |

| Reagents | Use of stoichiometric, often toxic reagents | Catalytic amounts of reagents, enzymatic processes | High atom economy, renewable feedstocks |

Expanded Applications in Asymmetric Synthesis Beyond Current Paradigms

Oxazolidinones are well-established as chiral auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of reactions. nih.gov Benzyl (B1604629) N-(2-oxo-1,3-oxazolidin-4-yl)carbamate, possessing an inherent chiral center at the C4 position of the oxazolidinone ring, is a valuable building block for creating stereochemically defined molecules.

While its role as a chiral auxiliary is well-documented, emerging research aims to use the oxazolidinone ring not just as a temporary stereodirecting group but as an integral and permanent part of the final bioactive molecule. The N-aryl-oxazolidinone core, for example, is central to several MAO inhibitors and antibacterial agents. arkat-usa.org Future applications may involve leveraging the unique stereochemistry and functionality of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate in the synthesis of novel complex natural products and pharmaceuticals where the intact oxazolidinone moiety is crucial for biological activity. This includes its use as a constrained amino acid surrogate in peptidomimetics or as a key structural element in new classes of enzyme inhibitors.

Integration with Automated Synthesis and Flow Chemistry Techniques

The integration of automated synthesis and flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced control, safety, and scalability. While specific studies on the flow synthesis of this compound are not yet widespread, this is a significant area for future development.

The potential benefits of applying these techniques include:

Improved Reaction Control: Flow reactors allow for precise control over parameters like temperature, pressure, and reaction time, which can lead to higher yields and purities.

Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and managing exothermic reactions.

Scalability: Scaling up production from the lab to an industrial scale is often more straightforward and efficient with continuous flow processes compared to batch chemistry.

Library Synthesis: Automated platforms can be used to rapidly synthesize a library of derivatives by systematically varying substituents on the benzyl or oxazolidinone rings, accelerating drug discovery efforts.

The synthesis of oxazolidinones often involves multi-step sequences and potentially hazardous intermediates, making it an ideal candidate for conversion from batch to continuous flow processing.

Exploration of Unique Reactivity Pathways and Supramolecular Interactions

A deeper understanding of the intrinsic reactivity and intermolecular forces of this compound is crucial for unlocking new applications. The oxazolidinone ring is not merely a passive scaffold; its constituent atoms participate in various interactions that dictate the molecule's conformation, crystal packing, and biological function.

Supramolecular Interactions: Crystal structure analyses of related oxazolidinone-containing compounds reveal a rich network of non-covalent interactions. nih.govnih.gov The N-H group of the carbamate (B1207046) and the carbonyl oxygen of the oxazolidinone ring are potent hydrogen bond donors and acceptors, respectively. These interactions, along with weaker C-H···O contacts, often guide the assembly of molecules into well-defined supramolecular structures, such as chains or helices, in the solid state. nih.govresearchgate.netnih.gov An intramolecular N-H···O hydrogen bond can also contribute to creating a folded, more rigid molecular conformation. nih.govresearchgate.net These interactions are critical as they can influence physicochemical properties like solubility and are fundamental to molecular recognition at biological targets.

Unique Reactivity: Beyond its use as a protected amino acid equivalent, the oxazolidinone ring system can exhibit unique reactivity. For example, studies on related compounds have shown that under strong basic conditions, the ring can be susceptible to dimerization and ring-opening, creating more complex structures. mdpi.com Exploring these less-common reaction pathways could lead to novel synthetic transformations and the creation of unexpected molecular architectures. Future research will likely focus on harnessing these interactions for applications in crystal engineering, materials science, and the rational design of new therapeutic agents.

| Interaction Type | Donor | Acceptor | Resulting Structure | Reference |

| Intermolecular H-Bond | N-H | Carbonyl Oxygen (C=O) | Supramolecular chains | nih.gov |

| Intermolecular H-Bond | N-H | Sulfonyl Oxygen (S=O) | Supramolecular chains | scienceopen.com |

| Weak C-H···O Interaction | C-H | Carbonyl Oxygen (C=O) | Reinforces chains, forms helices | nih.govresearchgate.netnih.gov |

| Intramolecular H-Bond | N-H | Oxygen Atom | Folded molecular conformation | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via coupling reactions between activated carbamate precursors and oxazolidinone derivatives. For example, 4-substituted benzenesulfonyl/benzoyl chlorides can react with (S)-4-(4-aminobenzyl)-2(1H)-oxazolidinone under basic conditions (e.g., triethylamine) in anhydrous dichloromethane . Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC and confirming purity with HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm regiochemistry and stereochemistry. Key signals include the oxazolidinone carbonyl (~170 ppm in 13C NMR) and benzyl carbamate protons (δ 5.1–5.3 ppm in 1H NMR) .

- IR : Identify characteristic stretches (e.g., C=O at ~1750 cm⁻¹ for oxazolidinone, N-H at ~3300 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-3 for visualization ensures absolute configuration determination. Data collection requires a Bruker D8 Venture diffractometer (Mo-Kα radiation) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural validation?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or crystallographic disorder. Use variable-temperature NMR (VT-NMR) to probe conformational exchange. For example, cooling to 213 K may resolve splitting caused by slow rotation of the benzyl group. Complement with density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .

Q. What challenges arise in solving the crystal structure of this compound, and how are they addressed?

- Methodological Answer : Challenges include poor crystal quality (e.g., twinning) and low electron density for light atoms (e.g., oxygen). Solutions:

- Crystal Growth : Use slow vapor diffusion (e.g., hexane into ethyl acetate solution) to improve crystal size and uniformity .

- Data Refinement : Apply SHELXD for structure solution via dual-space methods and SHELXL for anisotropic refinement of non-H atoms. Use the WinGX suite for data integration and Olex2 for model visualization .

Q. How does the inclusion of exact exchange in DFT calculations improve thermochemical predictions for this compound?

- Methodological Answer : Hybrid functionals like B3LYP (20% exact exchange) correct self-interaction errors in pure DFT, enhancing accuracy for bond dissociation energies and reaction thermodynamics. For example, atomization energy deviations drop to ~2.4 kcal/mol when exact exchange is included, critical for predicting stability during synthetic pathway optimization .

Q. What strategies are employed to design pharmacophores incorporating this carbamate moiety for antimicrobial activity?

- Methodological Answer : The oxazolidinone ring serves as a rigid scaffold for antibacterial pharmacophores. Structure-activity relationship (SAR) studies involve:

- Substitution : Introduce electron-withdrawing groups (e.g., -CF3) at the benzyl position to enhance membrane penetration .

- Docking Studies : Use AutoDock Vina to simulate interactions with bacterial ribosomes (e.g., 50S subunit), prioritizing compounds with ΔG < -8 kcal/mol .

Q. How can polymorphism in crystallization impact bioactivity studies, and how is it controlled?

- Methodological Answer : Polymorphs (e.g., Form I vs. Form II) exhibit varying solubility and bioavailability. Control via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.